B1575127 MAPK/MAK/MRK overlapping kinase (32-40)

MAPK/MAK/MRK overlapping kinase (32-40)

Katalognummer: B1575127
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Beschreibung

Classification and Nomenclature of MOK

MOK is a protein kinase that belongs to the CMGC group of serine/threonine protein kinases, a large family that includes well-known members like cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), glycogen (B147801) synthase kinases (GSKs), and CDK-like kinases (CLKs). guidetopharmacology.org Within the CMGC group, MOK is further classified into the RCK family. guidetopharmacology.org

The nomenclature of MOK can be complex, with several aliases used in scientific literature. Its full name, MAPK/MAK/MRK overlapping kinase, hints at its relationship with the Mitogen-Activated Protein Kinase (MAPK) and Male Germ Cell-Associated Kinase (MAK) families. genecards.org However, it is considered a novel member of the MAP kinase superfamily, being distantly related to the known subfamilies. genecards.org

Historically, MOK has also been identified as Renal tumor antigen 1 (RAGE-1), a name stemming from its initial discovery in relation to renal cell carcinoma. kinase.comuniprot.org Another synonym is Serine/Threonine Kinase 30 (STK30). genecards.org The official gene name is MOK, which encodes the MOK protein kinase. genecards.orguniprot.org

Interactive Data Table: Nomenclature of MOK

Identifier TypeIdentifier
Full NameMAPK/MAK/MRK overlapping kinase
Abbreviated NameMOK
AliasesRAGE, RAGE-1, RAGE1, STK30, MOK protein kinase
GeneCards SymbolMOK
HGNC ID9833
NCBI Gene ID5891
UniProtKB/Swiss-Prot IDQ9UQ07

Evolutionary Conservation within the Kinase Superfamily

The evolutionary history of MOK provides intriguing insights into its functional significance. It is considered a primordial eukaryotic kinase, with predictions suggesting its presence in the last common ancestor of all eukaryotes. kinase.com This deep evolutionary root underscores its fundamental importance in eukaryotic biology.

Despite its ancient origins, MOK has not been universally conserved across all eukaryotic lineages. It has been lost in several major branches of life, including nematodes, insects, fungi, and higher plants. kinase.com This selective loss suggests that the functions of MOK may be redundant or unnecessary in these organisms, or that other kinases have evolved to fulfill similar roles.

The conservation of MOK in other lineages, including humans, points to its specialized and non-redundant functions in these organisms. kinase.com In humans, there is a single member of the MOK subfamily. kinase.com The study of its presence and absence across different species is a valuable tool for understanding its core functions.

Broad Significance as a Serine/Threonine Protein Kinase

As a serine/threonine protein kinase, MOK's primary function is to catalyze the transfer of a phosphate (B84403) group from ATP to the serine or threonine residues of specific substrate proteins. wikipedia.orgyoutube.com This act of phosphorylation is a fundamental mechanism of signal transduction, acting as a molecular switch that can alter a protein's activity, localization, or interaction with other molecules. youtube.com

The significance of MOK lies in the diverse cellular processes it helps to regulate. Research has implicated MOK in fundamental cellular activities such as cell growth, differentiation, and responses to cellular stress. patsnap.com While many of its specific downstream targets and pathways are still under active investigation, its involvement in these core processes highlights its importance in maintaining cellular homeostasis. patsnap.compnas.org

Recent studies have begun to shed light on more specific roles for MOK. For instance, it has been shown to have a function in controlling the length of cilia, which are microtubule-based organelles involved in various sensory and motility functions. pnas.org Furthermore, emerging evidence suggests a role for MOK in the immune system, particularly in controlling inflammatory responses in microglia, the resident immune cells of the central nervous system. pnas.orgnih.gov The function of MOK is still not fully understood, and it is an area of ongoing research. kinase.com

Eigenschaften

Sequenz

PLPPARNGGL

Quelle

Homo sapiens (human)

Lagerung

Common storage 2-8℃, long time storage -20℃.

Synonym

MAPK/MAK/MRK overlapping kinase (32-40)

Herkunft des Produkts

United States

Molecular Structure and Domain Organization of Mok

Primary Structure and Amino Acid Composition

The human MOK protein, in its canonical sequence, is composed of 419 amino acids and has a calculated molecular mass of approximately 48,014 Daltons. genecards.org The gene encoding MOK is located on chromosome 14. uniprot.org While the 419-amino acid protein is the primary reviewed transcript, other potential isoforms have been predicted, including shorter sequences of 89 and 47 amino acids. uniprot.orguniprot.org

The primary structure is characterized by a specific sequence of amino acids that dictates its three-dimensional folding and function. The protein is known to require magnesium (Mg2+) as a cofactor for its activity. genecards.orguniprot.org

Primary Structure Details of Human MOK Protein
AttributeDetailReference
Amino Acid Count (Canonical)419 genecards.org
Molecular Mass (Da)48,014 genecards.org
Gene LocationChromosome 14 uniprot.org
Required CofactorMg2+ genecards.orguniprot.org

Catalytic Domain Characteristics

The functionality of MOK as a kinase is conferred by its catalytic domain. This domain is responsible for binding ATP and transferring a phosphate (B84403) group to the serine or threonine residues of target proteins, a process known as phosphorylation. uniprot.org MOK is also capable of autophosphorylation, where it phosphorylates itself, a common regulatory mechanism for kinases. uniprot.orgreceptor.ai

Key features of the MOK catalytic domain include:

Domain Location: The protein kinase domain is situated in the N-terminal region of the protein, spanning amino acid residues 4 to 285. uniprot.orgkinase.com

Enzymatic Activity: It exhibits catalytic activity as a serine/threonine kinase (EC 2.7.11.22), specifically transferring a phosphate from ATP to the hydroxyl group of a serine or threonine residue on a protein substrate. uniprot.org

ATP Binding: The domain contains specific binding sites for ATP. A notable ATP-binding region has been identified between amino acid positions 10 and 18, with another key binding site at position 33. uniprot.org

Active Site: A critical component of the catalytic machinery is the active site, which includes a proton acceptor located at amino acid position 128. uniprot.org

Characteristics of the MOK Catalytic Domain
FeatureDescriptionPosition (Amino Acid)Reference
Protein Kinase DomainThe core functional domain responsible for kinase activity.4-285 uniprot.org
ATP Binding SiteRegion essential for binding the phosphate donor, ATP.10-18, 33 uniprot.org
Active SiteContains the catalytic residues for the phosphotransfer reaction.128 (Proton Acceptor) uniprot.org
Enzyme Commission NumberEC 2.7.11.22N/A uniprot.org

Identification of Conserved Motifs

The MOK protein sequence contains several conserved motifs that are characteristic of the protein kinase superfamily, particularly the Ser/Thr kinase family. These motifs are evolutionarily conserved regions crucial for the structural integrity and function of the kinase.

Protein Kinase Domain (Pfam: PF00069): This is the fundamental domain that defines MOK as a protein kinase. uniprot.org

Serine/Threonine Kinase Catalytic Domain (SMART: S_TKc): This motif specifically identifies it as a kinase that phosphorylates serine and threonine residues. uniprot.orgnih.gov

Protein Kinase ATP-Binding Signature (PROSITE: PS00107): This conserved sequence pattern is directly involved in the binding of ATP within the catalytic domain. uniprot.org

MAPK Common Docking (CD) Domain: While not explicitly mapped on the MOK sequence in all databases, MAP kinases typically possess a common docking (CD) domain. nih.gov This motif, characterized by negatively charged amino acids like aspartate and glutamate, serves as a binding site for substrates, activating kinases (MAPKKs), and phosphatases. nih.govresearchgate.net

Catalytic Loop (C-loop): A conserved catalytic loop, often with the sequence pattern HRDLKP[G/S/K]N, is found in the catalytic core of MAPKs and contains a key aspartic acid (D) residue essential for the phosphorylation reaction. researchgate.net

These conserved motifs underscore MOK's classification within the CMGC group of Ser/Thr protein kinases and are essential for its enzymatic function. uniprot.org

Enzymatic Activity and Substrate Specificity of Mok

Protein Kinase Activity and Autophosphorylation Mechanisms

MOK exhibits intrinsic protein kinase activity, catalyzing the transfer of a phosphate (B84403) group from ATP to serine or threonine residues on its substrates. uniprot.orgspringernature.com This fundamental activity underlies its signaling functions within the cell. The kinase activity of MOK is dependent on the presence of a magnesium (Mg2+) cofactor. uniprot.org

A key regulatory feature of many protein kinases, including MOK, is the capacity for autophosphorylation. uniprot.org This process, where a kinase molecule phosphorylates itself, is often a mechanism for modulating its own catalytic activity. For MOK, it is suggested that autophosphorylation serves to increase its enzymatic activity, although the precise molecular details and specific autophosphorylation sites are still under investigation. uniprot.org This self-regulatory mechanism allows for rapid amplification of signaling cascades once the kinase is activated. The process of autophosphorylation can occur either intramolecularly (a kinase phosphorylates itself) or intermolecularly (one kinase molecule phosphorylates another). For some related kinases, autophosphorylation has been shown to be an intramolecular event. nih.gov

Biochemical Characterization of Phosphorylation Events

The detailed biochemical characterization of MOK-mediated phosphorylation events is an emerging area of research. The identification of Brd4 as a substrate has provided the first specific example to study.

The phosphorylation of Brd4 by MOK has been mapped to a specific site, Serine 492 (Ser492). biorxiv.org This finding allows for a more detailed investigation into the functional consequences of this particular phosphorylation event. For instance, it has been demonstrated that MOK activity supports the levels of phospho-Ser492-Brd4 in cells under certain inflammatory conditions. nih.gov The regulation of Brd4 phosphorylation by MOK appears to be dependent on the kinase activity of MOK, as demonstrated by experiments using a kinase-dead MOK mutant. nih.gov

The broader substrate specificity of MOK, in terms of a consensus phosphorylation motif (the specific sequence of amino acids surrounding the phosphorylated serine or threonine), has not yet been fully elucidated. The identification of more endogenous substrates will be crucial for defining such a motif. Methodologies like screening of combinatorial peptide libraries are often employed to determine the consensus sequences for protein kinases. nih.gov

Biochemical Details of a Characterized MOK Phosphorylation Event
Substrate
Phosphorylation Site
Functional Consequence
Method of Identification

Cellular Localization and Dynamics of Mok

Subcellular Distribution and Compartmentalization

MOK exhibits a diverse subcellular distribution, having been identified in several key cellular compartments. This widespread localization suggests its involvement in a variety of cellular processes.

Cytoplasm and Nucleus : MOK is found in both the cytoplasm and the nucleus of different cell types. nih.gov This dual localization is a common feature of signaling proteins that need to relay messages from the cell periphery to the nucleus to control gene expression. In microglia, MOK has been observed to colocalize with cytoplasmic aggregates of the protein TDP-43, which is associated with neurodegenerative diseases. nih.gov

Golgi Apparatus : In at least one cell line, MOK protein has been specifically stained in the Golgi apparatus, indicating a potential role in the processing and trafficking of proteins. kinase.com

Cilia : MOK localizes to the cilia of renal epithelial cells. jensenlab.org Cilia are sensory organelles, and the presence of MOK in this compartment points to its function in regulating ciliary length and related signaling pathways. jensenlab.org

Mitochondria : Studies utilizing EGFP-tagged MOK in HeLa cells have demonstrated its localization to the mitochondria. nih.gov Specifically, immunogold labeling has pinpointed its presence in the inner membrane and the intermembrane space of the mitochondria, suggesting a role in mitochondrial function or apoptosis. nih.gov

The expression of MOK varies across different tissues, which influences its compartmentalization studies. It is notably expressed in the testis, thyroid, and retina in humans, and in mice, it is predominantly found in the testis and intestinal crypt cells. kinase.com

Mechanisms Governing Cytosolic and Nuclear Localization

The movement of proteins larger than approximately 40 kDa between the cytoplasm and the nucleus is a tightly regulated process mediated by the nuclear pore complex (NPC). This transport relies on specific signals within the cargo protein and a dedicated machinery of transport receptors.

Nuclear Import and Export Signals : The entry of proteins into the nucleus is typically mediated by a Nuclear Localization Signal (NLS), a sequence of amino acids recognized by import receptors (importins). youtube.comnih.gov Conversely, exit from the nucleus is directed by a Nuclear Export Signal (NES), which is bound by export receptors (exportins). youtube.comwikipedia.org While MOK is known to reside in both the nucleus and cytoplasm, specific NLS or NES sequences within the MOK protein have not been definitively characterized in the reviewed literature. However, the regulation of other kinases, such as Protein Kinase D2 (PKD2), involves functional NLS and NES sequences within their domains, suggesting a similar mechanism may exist for MOK. embopress.org

The Role of Karyopherins and RanGTP : The karyopherin family of transport receptors, which includes importins and exportins, facilitates the movement of cargo through the NPC. nih.gov The directionality of this transport is governed by the Ran GTPase cycle. youtube.com In the nucleus, Ran is predominantly in its GTP-bound state (RanGTP), which promotes the dissociation of cargo from importins and the binding of cargo to exportins. youtube.com In the cytoplasm, RanGTP is hydrolyzed to Ran-GDP, leading to the release of cargo from exportins. wikipedia.orgyoutube.com It is through this well-established mechanism that MOK is presumed to traffic between the nucleus and cytoplasm.

Cytosolic Interactions : In the cytoplasm, human MOK has been shown to associate with the chaperone proteins Hsp90 and Cdc37. kinase.com This interaction, which is dependent on the phosphorylation of Cdc37 by Casein Kinase 2 (CK2), may be crucial for MOK's stability, folding, and retention within the cytosolic compartment. kinase.com

Dynamic Translocation and Regulation of Localization

The subcellular localization of MOK is not fixed but is dynamically regulated in response to cellular stimuli and signaling events. This translocation is a key mechanism for controlling its kinase activity and downstream effects.

Regulation by Cellular Stress and Signaling : MOK is functionally mobilized under specific cellular conditions. For example, in microglial cells, the presence of TDP-43 aggregates, a condition associated with neuroinflammation, triggers the functional mobilization of MOK, suggesting its active role in the cellular response. nih.gov

Translocation to Cilia : In renal epithelial cells, MOK's localization to cilia is linked to its function as a negative regulator of cilium length. jensenlab.org Studies have shown that MOK, along with another kinase, ICK, moves within the cilia at velocities similar to those of intraflagellar transport (IFT) proteins. This suggests that MOK may be transported by the IFT machinery, which is essential for the assembly and maintenance of cilia. nih.gov

Regulation of Mok Activity

Post-Translational Modifications Affecting MOK Activity

Post-translational modifications (PTMs) are critical for modulating the function of kinases. For MOK, phosphorylation and ubiquitination have been identified as key regulatory PTMs. Phosphorylation, in particular, appears to play a direct role in enhancing the enzymatic activity of the kinase. uniprot.org

Phosphorylation: MOK undergoes autophosphorylation and can be phosphorylated on multiple serine, threonine, and tyrosine residues. uniprot.org These modifications are thought to increase its catalytic activity. uniprot.org Specific phosphorylation sites have been identified through proteomic studies, providing insight into the potential regulatory mechanisms.

Table 1: Known Phosphorylation Sites on Human MOK Protein

Modification Type Amino Acid Residue Position(s)
Serine Phosphorylation Serine (S) 75, 77, 298, 330, 391, 399
Threonine Phosphorylation Threonine (T) 159, 220
Tyrosine Phosphorylation Tyrosine (Y) 29, 161

Data sourced from KinaseNET

Ubiquitination: Ubiquitination is another PTM that can regulate protein activity, localization, and stability. nih.govfrontiersin.org MOK has been identified as a protein that can be ubiquitinated. uniprot.org While the precise functional consequence of MOK ubiquitination is still under investigation, a ubiquitinated lysine (B10760008) residue has been documented. uniprot.org This modification could potentially influence its degradation, localization, or interaction with other proteins, thereby affecting its signaling output. nih.gov

Known Ubiquitination Site: Lysine at position 224 (K224). uniprot.org

Upstream Regulators and Signaling Cascades Activating MOK

As a member of the MAPK superfamily, MOK is integrated into complex signaling networks that transmit extracellular signals to elicit cellular responses. patsnap.comnih.gov The canonical MAPK signaling pathway is organized as a three-tiered kinase cascade, involving a MAPKKK, a MAPKK, and the MAPK itself, which are activated by sequential phosphorylation. nih.govnih.gov

MOK is implicated in several key signaling pathways, particularly those related to neuroinflammation and development.

Neuroinflammatory Signaling: In microglial cells, MOK is functionally mobilized in response to stimuli like lipopolysaccharide (LPS) and TDP-43 aggregates. nih.govbiorxiv.org It plays a crucial role in controlling inflammatory and type-I interferon (IFN) responses. nih.govresearchgate.net Upstream regulator analysis predicts that MOK activation in this context involves transcription factors such as IRF7/3, STAT1, and BHLHE40/Dec1, which are key drivers of IFN and inflammatory gene expression. biorxiv.org

Developmental Signaling: In the developing intestine, the expression of the MOK gene is regulated by the Cdx2 homeodomain protein. kinase.com This suggests a role for MOK in the growth and differentiation of intestinal epithelial cells. kinase.com

Cilium Length Regulation: MOK has been shown to negatively regulate the length of cilia in a manner dependent on cAMP and mTORC1 signaling. uniprot.org

While the specific MAPKKs and MAPKKKs that directly activate MOK are not yet fully elucidated, its involvement in these pathways points to its activation by upstream signals related to inflammation, cellular stress, and developmental cues. biorxiv.orgkinase.com

Interaction with Regulatory Proteins

MOK's function is also governed by its direct physical interactions with other proteins. These interactions can modulate its stability, localization, and substrate specificity. Key interacting partners include molecular chaperones and proteins involved in pathological aggregation.

Molecular Chaperones: Human MOK specifically associates with a complex of molecular chaperones that includes Hsp90 and Cdc37. kinase.com This interaction is crucial for the stability and function of many protein kinases. The association between MOK and the Hsp90/Cdc37 complex is dependent on the phosphorylation of Cdc37 by the kinase CK2. kinase.com

TDP-43: In the context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), MOK has been found to interact and co-localize with abnormal cytosolic aggregates of the TDP-43 protein in microglial cells. pnas.orgbiorxiv.org This interaction appears to be functionally significant, as MOK is mobilized under these conditions and contributes to the subsequent neuroinflammatory response. nih.govbiorxiv.org

Bromodomain-containing protein 4 (Brd4): MOK regulates the function of the epigenetic reader Brd4. pnas.orgnih.gov It promotes the phosphorylation of Brd4 at serine 492 (Ser492). biorxiv.orgnih.govresearchgate.net This MOK-dependent modification of Brd4 supports its binding to the promoters of cytokine genes, thereby enabling the innate immune response. nih.govresearchgate.net Although Brd4 is a downstream effector, this interaction is a critical point of regulation for MOK-mediated signaling. pnas.org

Table 2: Experimentally Verified MOK Interacting Proteins

Interacting Protein Protein Class Functional Significance of Interaction
Hsp90 Molecular Chaperone Likely involved in MOK protein stability and conformational maturation.
Cdc37 Molecular Chaperone Co-chaperone that targets kinases like MOK to the Hsp90 machinery. kinase.com
TDP-43 RNA/DNA-binding protein Co-localizes with pathological TDP-43 aggregates, linking MOK to neuroinflammatory processes in disease. pnas.orgbiorxiv.org
Brd4 Epigenetic Reader MOK phosphorylates Brd4, regulating its chromatin-binding and role in inflammatory gene expression. nih.govresearchgate.net

Role of Mok in Cellular Signaling Pathways

Integration within the Mitogen-Activated Protein Kinase (MAPK) Superfamily

MOK is classified as an atypical member of the Mitogen-Activated Protein Kinase (MAPK) superfamily. nih.govbiorxiv.org The MAPK pathways are conserved, multi-tiered kinase cascades that convert extracellular stimuli into a wide range of cellular responses. thermofisher.com These cascades typically consist of a module of three sequentially acting kinases: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). thermofisher.com

While the precise upstream activators and downstream substrates of MOK are not as well-defined as those for canonical MAPKs like ERK, JNK, and p38, it is recognized as a component of these complex signaling networks. biorxiv.orgpnas.orgnih.gov It belongs to the RCK kinase family, a group within the CMGC kinase group that also includes the MAPKs. kinase.comnih.gov Studies have identified MOK in both the cytoplasm and nucleus, suggesting it can act on targets in different cellular compartments. kinase.comnih.gov Its association with chaperones like Hsp90 and Cdc37 is crucial for its stability and function, a common feature for many protein kinases. kinase.com Recent research has begun to identify specific roles for MOK, such as its interaction with cytosolic TDP-43 aggregates in microglia and its regulation of the epigenetic reader Brd4, highlighting its function in immune and neuroinflammatory responses. nih.govbiorxiv.orgpnas.orgnih.gov

Modulation of mTORC1 Signaling Pathway

MOK signaling is interconnected with the mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) pathway, a central regulator of cell growth, metabolism, and proliferation. receptor.aiplos.org The mTORC1 pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes. nih.govnih.gov

Research has demonstrated that MOK's function in regulating cilium length is dependent on the mTORC1 pathway. plos.orgnih.gov Specifically, the effects observed on cilium length following the knockdown of MOK can be suppressed by treatment with rapamycin, a well-known inhibitor of mTORC1. plos.orgnih.govresearchgate.net This suggests that MOK acts either upstream of or parallel to mTORC1, and that its effects on ciliary dynamics require a functional mTORC1 complex. plos.orgnih.gov While MOK knockdown on its own did not affect the speed of intraflagellar transport (IFT), the suppression of its effects by rapamycin points to a complex interplay where MOK-related signals are integrated through the mTORC1 signaling hub to control the final structural outcome of the cilium. plos.orgnih.gov

Table 1: Key Findings on MOK and mTORC1 Interaction

Experimental Condition Observation Implication Reference
MOK knockdown in renal epithelial cells Elongated cilia MOK is a negative regulator of cilium length. plos.orgnih.gov
MOK knockdown + Rapamycin treatment Suppression of cilia elongation MOK's effect on cilium length requires mTORC1 signaling. plos.orgnih.gov

Participation in Cilium Length Regulation Signaling

A primary and well-documented function of MOK is its role in the regulation of primary cilium length. receptor.aiplos.org Primary cilia are microtubule-based organelles that act as cellular antennae, sensing a variety of mechanical and chemical signals from the extracellular environment. plos.org The length of the cilium is tightly controlled to ensure proper signal reception and transduction.

MOK, along with the related kinase ICK (Intestinal Cell Kinase), localizes to the cilia of renal epithelial cells. plos.orgnih.gov Studies using loss-of-function and gain-of-function experiments have established MOK as a negative regulator of cilium length. nih.govbiorxiv.org

Knockdown of MOK: Reducing MOK levels in cells leads to the formation of longer cilia. nih.govplos.orgbiorxiv.org

Overexpression of MOK: Conversely, increasing the levels of MOK results in shorter cilia. nih.govbiorxiv.org

The mechanism by which MOK controls cilium length appears to involve the regulation of intraflagellar transport (IFT), the bidirectional motor-driven process that moves components along the ciliary axoneme. nih.govbiorxiv.org While MOK depletion does not directly alter IFT speed, it is proposed that the kinase acts as part of a feedback loop that translates cilium length into a proportional inhibition of IFT, thereby balancing the rates of ciliary assembly and disassembly to maintain a steady-state length. biorxiv.org This regulatory function is also connected to cAMP signaling pathways. plos.orgnih.gov

Table 2: MOK's Role in Cilium Length Regulation

Manipulation Effect on Cilium Length Effect on Intraflagellar Transport (IFT) Reference
MOK Knockdown Lengthened Increased (inferred from faster assembly) nih.govplos.orgbiorxiv.org
MOK Overexpression Shortened Downregulated nih.govbiorxiv.org

Involvement in Caspase-Mediated Apoptotic Signaling Pathways

Apoptosis is a form of programmed cell death essential for development and tissue homeostasis, executed by a family of proteases called caspases. researchgate.netyoutube.com The activation of these caspases occurs in a cascade, with initiator caspases (e.g., caspase-8, caspase-9) activating executioner caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates to dismantle the cell. researchgate.netyoutube.com

Evidence suggests a role for MOK in caspase-mediated apoptotic signaling. A study in the freshwater mollusk Cristaria plicata demonstrated that the knockdown of the MOK ortholog (CpMOK) induced apoptosis. nih.gov This was accompanied by a significant increase in the mRNA expression of several key apoptotic genes, including initiator and executioner caspases. nih.gov

**Table 3: Effect of CpMOK Knockdown on Apoptotic Gene Expression in *C. plicata***

Gene Function Expression Change after CpMOK dsRNA interference Reference
Caspase-1 Inflammatory Caspase / Apoptosis Increased nih.gov
Caspase-3 Executioner Caspase Increased nih.gov
Caspase-7 Executioner Caspase Increased nih.gov
Caspase-8 Initiator Caspase (Extrinsic Pathway) Increased nih.gov
Caspase-9 Initiator Caspase (Intrinsic Pathway) Increased nih.gov
TNF-α Pro-inflammatory Cytokine Increased nih.gov
Cytochrome C Apoptosome Component (Intrinsic Pathway) Increased nih.gov

These findings indicate that the loss of CpMOK function triggers the apoptotic cascade, suggesting that, in this context, MOK normally functions to suppress apoptosis. nih.gov The process also involved a disruption of the kinase's phosphorylation. nih.gov This aligns with broader observations that other members of the MAPK superfamily, such as MEKK1, are integral components of apoptotic signaling, sometimes acting as part of a positive feedback loop to amplify the caspase cascade. nih.govembopress.org

Compound and Protein Name Reference

NameType
4E-BP1Protein
ASK1Protein Kinase
ATF2Transcription Factor
BMK1 (ERK5)Protein Kinase
Brd4Protein
C13Chemical Inhibitor
Caspase-1Protease
Caspase-3Protease
Caspase-7Protease
Caspase-8Protease
Caspase-9Protease
Cdc37Chaperone Protein
CDKR1Protein Kinase
CrmAViral Serpin
Cytochrome CProtein
DEVD-CHOCaspase Inhibitor
ERKProtein Kinase
Forskolin (Fsk)Chemical Activator
Hsp90Chaperone Protein
ICK (Intestinal Cell Kinase)Protein Kinase
JNKProtein Kinase
LF4AProtein Kinase
MAKProtein Kinase
MAPK/MAK/MRK overlapping kinase (MOK)Protein Kinase
MEK5Protein Kinase
MEKK1Protein Kinase
MEKK3Protein Kinase
MKK3Protein Kinase
MKK4Protein Kinase
MKK6Protein Kinase
MKK7Protein Kinase
MLK2/3Protein Kinase
Mst1Protein Kinase
mTORC1Protein Kinase Complex
p38Protein Kinase
Poly I:CChemical
PGNChemical
RAGE-1Protein
RapamycinChemical Inhibitor
RhebProtein
RSKProtein Kinase
S6K1Protein Kinase
StaurosporineChemical Inducer
TAK1Protein Kinase
TDP-43Protein
TNF-αCytokine
TPL2Protein Kinase
TSC1Protein
TSC2Protein
ZPKProtein Kinase
ZVAD-fmkCaspase Inhibitor

Functional Contributions of Mok to Biological Processes

Regulation of Cell Growth, Division, and Differentiation

MOK has been implicated in the fundamental processes of cell growth, division, and differentiation. patsnap.com The MAPK family, to which MOK belongs, is well-established as a regulator of cell proliferation and differentiation. patsnap.comyoutube.com The MAPK signaling pathway, through a cascade of phosphorylation events, ultimately activates transcription factors that promote the expression of genes involved in cell proliferation and survival. youtube.comyoutube.com

Specifically, MOK has been suggested to play a role in the growth arrest and differentiation of cells in the upper crypt and lower villus regions of the intestine. genecards.org Its expression in these intestinal crypt cells is regulated by the caudal type transcription factor 2 (Cdx2) protein. kinase.com Furthermore, research has pointed to MOK's function in regulating the growth of cilia in renal epithelial cells, a process intrinsically linked to cell signaling and differentiation. nih.govbiorxiv.orgpnas.org Cilia are microtubule-based organelles that play crucial roles in sensing the extracellular environment and transducing signals that can influence cell cycle progression and differentiation. uniprot.org MOK negatively regulates cilium length in a manner dependent on cAMP and mTORC1 signaling pathways. uniprot.orgreceptor.ai

While the precise mechanisms by which MOK governs cell cycle progression are still under investigation, its connection to the broader MAPK signaling network and its role in ciliogenesis highlight its importance in maintaining cellular homeostasis and directing cell fate. The MAPK pathway is known to influence the cell cycle by regulating the activity of cyclin-dependent kinases (CDKs), which are central to cell cycle progression. youtube.com

Control of Immune Response and Inflammatory Processes

A significant body of recent research has firmly established MOK as a critical regulator of the innate immune response and inflammatory processes. nih.govpnas.org It plays a pivotal role in controlling the activation of microglia, the primary immune cells of the central nervous system (CNS). nih.govbiorxiv.org Dysregulated microglial activation is a hallmark of neurotoxic inflammation observed in various neurodegenerative diseases. pnas.orgbiorxiv.org

MOK controls inflammatory and type-I interferon (IFN) responses in microglia. nih.govpnas.org Studies have shown that MOK's kinase activity is essential for the production of pro-inflammatory cytokines. nih.govbiorxiv.org In response to inflammatory stimuli like lipopolysaccharide (LPS) or TDP-43 aggregates, MOK supports the expression and secretion of cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-1 beta (IL-1β). nih.govbiorxiv.org This regulation occurs through the canonical inflammatory pathway involving the activation of the p65/RelA subunit of NF-κB. nih.govbiorxiv.org

Furthermore, MOK also promotes the secretion of IFNβ, a type-I interferon that has been implicated in neuroinflammatory processes. nih.govbiorxiv.org The inhibition of MOK has been shown to suppress the activation of the NLRP3 inflammasome, leading to reduced levels of IL-1β and IL-18. biorxiv.org This demonstrates MOK's broad influence over multiple arms of the innate immune response. The functional role of MOK in mediating these immune responses is dependent on its kinase activity. biorxiv.orgbiorxiv.org

Molecular Mechanisms in Neuroinflammation

The molecular mechanisms through which MOK exerts its control over neuroinflammation are multifaceted. A key aspect of its function lies in its interaction with and regulation of downstream signaling molecules within microglia. nih.govbiorxiv.org MOK is functionally mobilized in microglial cells in the context of TDP-43 aggregation, a pathological hallmark of amyotrophic lateral sclerosis (ALS). nih.govbiorxiv.org

Recent findings have identified the epigenetic reader bromodomain-containing protein 4 (Brd4) as a crucial effector protein regulated by MOK. nih.govpnas.org MOK promotes the phosphorylation of Brd4 at Serine 492. nih.govpnas.org This phosphorylation event is critical for Brd4's function in supporting the binding of Brd4 to the promoters of cytokine genes, thereby enabling the transcription of these inflammatory mediators. nih.govpnas.org Inhibition of either MOK or Brd4 has been shown to suppress the secretion of TNFα in response to TDP-43 aggregates. nih.gov

Beyond its interaction with Brd4, MOK's inhibition has been shown to affect the expression of other genes involved in signaling and transcription, such as Dtx2 (a regulator of Notch signaling), Ppp5c (a Ser/Thr phosphatase), and Sap30I (a transcriptional repressor). nih.govbiorxiv.org This suggests that MOK may regulate neuroinflammation through both Brd4-dependent and independent pathways. nih.govbiorxiv.org The increased levels of MOK observed in the spinal cords of ALS patients and animal models further underscore its pathophysiological role in neurodegenerative diseases characterized by neuroinflammation. nih.govpnas.orgnih.gov

Role in Epigenetic Regulation through Bromodomain-Containing Protein 4 (Brd4)

MOK's influence extends into the realm of epigenetics, primarily through its regulation of Bromodomain-Containing Protein 4 (Brd4). nih.govpnas.org Brd4 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which are known as "epigenetic readers." biorxiv.orgnih.gov These proteins recognize and bind to acetylated lysine (B10760008) residues on histones, thereby playing a crucial role in regulating gene expression by recruiting transcriptional machinery to specific genomic locations. nih.govnews-medical.net

The discovery of Brd4 as the first identified molecular target regulated by MOK has provided significant insight into MOK's mechanism of action. biorxiv.org MOK controls inflammatory responses by promoting the phosphorylation of Brd4 at Serine 492, which in turn supports Brd4's chromatin-binding functions at the promoters of inflammatory genes. nih.govpnas.org This MOK-Brd4 signaling axis is a key driver of innate immune responses in microglia. nih.govbiorxiv.org

Brd4 itself is a multifaceted protein with roles in cell cycle control, differentiation, and the transcriptional regulation of oncogenes like MYC. news-medical.netnih.gov It possesses intrinsic histone acetyltransferase (HAT) and serine kinase activity, further highlighting its central role in transcriptional control. news-medical.netnih.gov The interplay between MOK and Brd4 reveals a sophisticated mechanism where a signaling kinase directly influences an epigenetic regulator to orchestrate a specific cellular response, such as inflammation. This connection has significant therapeutic implications, as inhibitors of both MOK and Brd4 are being explored for the treatment of inflammatory diseases and cancer. patsnap.commeduniwien.ac.at

Influence on Microtubule Dynamics and Cell Polarity

While direct studies on MOK's role in microtubule dynamics are emerging, its classification within the MAPK superfamily and its established function in cilium regulation provide strong inferential evidence for its involvement. kinase.compnas.orgnih.gov MAPKs are known to regulate the organization and dynamics of microtubules, which are essential components of the cytoskeleton involved in cell shape, motility, and intracellular transport. nih.gov

MOK's demonstrated function in negatively regulating the length of cilia, which are microtubule-based structures, directly links it to the control of microtubule-dependent processes. uniprot.orgreceptor.ai The regulation of cilium length is critical for proper cell signaling and has implications for cell polarity and tissue development. pnas.org

The broader MAPK pathways are known to phosphorylate microtubule-associated proteins (MAPs), which in turn modulate microtubule stability and dynamics. nih.gov For instance, the phosphorylation of MAPs can influence their ability to bind to microtubules, thereby affecting their polymerization and depolymerization rates. mdpi.comembopress.org Although direct phosphorylation of tubulin by MAPKs has not been definitively shown, their impact on MAPs is a key mechanism of microtubule regulation. nih.gov Given that MOK is a member of the MAPK superfamily and is involved in regulating a microtubule-based organelle, it is highly probable that it influences microtubule dynamics and, consequently, cell polarity through similar mechanisms, though the specific MAPs or other substrates it targets in this context remain to be fully elucidated.

Interactive Data Table: MOK's Role in Biological Processes

Biological Process Key Function of MOK Key Molecular Interactions/Pathways Cellular Context Supporting Evidence
Cell Growth, Division, and Differentiation Regulation of growth arrest and differentiation; Negative regulation of cilium length.MAPK signaling pathway, Cdx2, cAMP and mTORC1 signaling.Intestinal epithelial cells, Renal epithelial cells. genecards.orgkinase.compnas.orguniprot.orgreceptor.ai
Immune Response and Inflammation Control of pro-inflammatory cytokine and type-I interferon production.NF-κB (p65/RelA) pathway, NLRP3 inflammasome.Microglia. nih.govbiorxiv.orgpnas.orgbiorxiv.orgbiorxiv.org
Neuroinflammation Regulation of microglial activation and neurotoxic inflammation.Phosphorylation of Brd4 (Ser492), regulation of Dtx2, Ppp5c, Sap30I.Microglia in the context of neurodegenerative disease (e.g., ALS). nih.govbiorxiv.orgpnas.orgbiorxiv.orgnih.gov
Epigenetic Regulation Promotion of Brd4's chromatin-binding function at inflammatory gene promoters.Direct phosphorylation of Brd4.Microglia. nih.govpnas.orgbiorxiv.orgnih.govnews-medical.net
Microtubule Dynamics and Cell Polarity Inferred role through regulation of cilium length and MAPK family association.Regulation of microtubule-based organelles (cilia).Renal epithelial cells. pnas.orguniprot.orgreceptor.ainih.gov

Mok in Disease Models and Pathological Mechanisms

Contribution to Neurodegenerative Disease Pathophysiology in Animal Models

MAPK/MAK/MRK overlapping kinase (MOK) has been identified as a significant player in the molecular pathology of neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). Research using animal and cellular models has begun to unravel its contribution to the disease's progression.

Role in Amyotrophic Lateral Sclerosis (ALS) Pathogenesis

Studies have revealed that MOK is a crucial component in the neuroinflammatory processes that characterize ALS. nih.govbiorxiv.org Dysregulated neuroinflammation, largely mediated by microglial cells, is a known contributor to neuronal death in ALS. nih.govbiorxiv.org Research has shown that MOK levels are elevated in the spinal cords of both human ALS patients and in mouse models of the disease, such as the SOD1G93A mouse model. nih.govceon.rs This increase is particularly noted within microglial cells, the primary immune cells of the central nervous system. nih.govceon.rsnih.gov

In the context of ALS, MOK kinase is involved in controlling inflammatory and type-I interferon (IFN) responses in microglia, which can be detrimental to motor neurons. nih.govnih.gov The activation of MOK's physiological functions appears to be dysregulated in the ALS context. nih.gov For instance, the levels of the active, phosphorylated form of MOK (phospho-Ser159/Tyr161 MOK, or bpMOK) are significantly increased in the microglia of SOD1G93A mice. kinase.com

The functional consequence of this increased MOK activity is the promotion of a proinflammatory state. Administration of a chemical inhibitor of MOK, C13, to ALS model mice has been shown to suppress the activation of microglia and modify the course of the disease, suggesting that MOK is a key player in the pathophysiology of ALS. nih.govceon.rsnih.gov These findings highlight MOK as a potential therapeutic target for mitigating the neuroinflammation associated with ALS. ceon.rs

Interaction with Pathological Protein Aggregates (e.g., TDP-43) in Cellular Models

A central pathological hallmark of ALS is the mislocalization and aggregation of the TAR DNA-binding protein 43 (TDP-43). kinase.comresearchgate.net MOK has been shown to directly interact with these pathological TDP-43 aggregates. nih.gov Specifically, MOK kinase strongly interacts with and colocalizes with abnormal cytoplasmic TDP-43 aggregates in microglial cells. nih.gov The presence of these extracellular TDP-43 aggregates is a trigger for MOK mobilization and subsequent signaling cascades within microglia. nih.govnih.gov

This interaction is not benign; it functionally engages MOK and initiates downstream phosphorylation events that contribute to a neurotoxic inflammatory response. nih.govnih.gov One of the key downstream effectors regulated by MOK in this context is the epigenetic reader bromodomain-containing protein 4 (Brd4). nih.govnih.gov MOK promotes the phosphorylation of Brd4 at Ser492, which in turn supports Brd4's binding to the promoters of cytokine genes, thereby enabling innate immune responses. nih.govnih.gov This MOK-Brd4 signaling pathway is a critical mechanism through which TDP-43 aggregates drive neuroinflammation.

Furthermore, the inhibition of MOK using the chemical inhibitor C13 in microglial cells exposed to TDP-43 aggregates was found to regulate the expression of several genes involved in inflammatory and signaling pathways, including Dtx2, Ppp5c, and Sap30I. nih.gov This demonstrates that MOK kinase is a key functional component in the microglial response to pathological TDP-43, playing a significant role in the pro-inflammatory processes that contribute to neurodegeneration in ALS. nih.govnih.gov

Implication in Metabolic and Immune Dysregulation Models

Recent studies have suggested a role for MOK in the complex interplay between metabolic and immune systems, particularly in the context of Type 1 Diabetes.

Analysis in Type 1 Diabetes Models and Associated Systemic Factors

Type 1 Diabetes (T1DM) is an autoimmune disease characterized by the T-cell mediated destruction of pancreatic β-cells. nih.gov A recent study investigated the expression of MOK1 (the gene encoding MOK) in peripheral blood mononuclear cells (PBMCs) of pediatric patients with T1DM. nih.gov The results showed a significant downregulation of MOK1 mRNA levels in T1DM patients compared to healthy controls. nih.govresearchgate.net This finding suggests an association between reduced MOK1 expression and the pathophysiology of T1DM.

Interestingly, in overweight T1DM patients, who are at a higher risk for cardiovascular complications, both MOK1 and mTOR mRNA levels were found to be significantly lower. nih.govresearchgate.net This downregulation was associated with higher systolic blood pressure and proatherogenic lipid profiles. nih.gov While the precise mechanisms are still under investigation, these findings point towards a potential role for MOK in the immune dysregulation that is a hallmark of T1DM. biorxiv.org

Association with Renal Cell Biology and Proliferative Control

MOK has a documented association with the biology of renal cells, particularly in the context of cellular structures and proliferative control. It is also known as Renal Tumor Antigen 1 (RAGE-1). kinase.comuniprot.org

In mouse renal epithelial (IMCD-3) cells, MOK, along with the related kinase ICK, localizes to the primary cilia. nih.gov Primary cilia are sensory organelles, and their length is crucial for proper function. nih.gov Research has shown that MOK acts as a negative regulator of cilium length. nih.gov Knockdown of MOK in these cells resulted in a significant elongation of the cilia. nih.gov This regulation of cilium length is thought to be mediated, at least in part, through the inhibition of the mTOR complex 1 (mTORC1) signaling pathway. nih.govnih.gov MOK itself appears to be transported by the intraflagellar transport (IFT) machinery within the cilia. nih.gov

The expression of MOK has been observed in the kidneys of adult mice. plos.org Its identification as a renal tumor antigen came from its discovery in renal cell carcinoma cells, where it was recognized by autologous cytolytic T cells. kinase.com While initially isolated from a renal cell carcinoma, its expression was not found in other RCC samples, but was detected in a variety of other tumors. kinase.com The MAPK signaling pathways, to which MOK belongs, are known to play essential roles in cell proliferation and have been implicated in the tumorigenesis of multiple human malignancies, including renal cell carcinoma. nih.gov The overexpression of MOK has been associated with tumor invasion and poor prognosis in hepatocellular carcinoma, suggesting a role in proliferative control that may extend to renal cancers. nih.gov

Advanced Research Methodologies and Experimental Models for Mok Studies

Molecular Cloning and Recombinant Protein Expression

The functional and structural analysis of MOK kinase is fundamentally dependent on molecular cloning and the subsequent expression of the recombinant protein. Cloning of the MOK gene, also known as RAGE-1, into various expression vectors allows for its production in prokaryotic and eukaryotic systems. uniprot.orgkinase.com

Researchers have successfully constructed eukaryotic expression vectors to study MOK. For instance, the MOK gene can be cloned into transfer vectors like the pMD®18-T Simple Vector before being subcloned into an expression vector such as pNeo-0380 for overexpression in eukaryotic cells. nih.gov Commercially available options also exist, including human MOK-tagged Open Reading Frame (ORF) clones in plasmids, which are engineered to express the complete ORF with an expression tag. origene.com These transfection-ready plasmids facilitate the study of MOK in various cellular contexts. origene.com

For protein-level studies, recombinant human MOK protein can be expressed and purified. Systems using E. coli are common for high-yield production, although solubility and proper folding can be challenges. researchgate.net Eukaryotic systems, such as insect or mammalian cells, are often used to ensure proper post-translational modifications. For example, FLAG-tagged wild-type (WT) and mutant MOK constructs have been expressed in mammalian glial cells using specific transfection reagents to investigate their function. nih.gov These recombinant proteins are crucial for in vitro kinase assays, structural studies, and antibody production.

Genetic Manipulation Techniques in Cellular and Animal Models

To elucidate the physiological roles of MOK, scientists employ a range of genetic manipulation techniques in both cultured cells and whole-organism models. These methods involve altering the expression levels of the MOK gene to observe the resulting phenotypic changes.

Gene Knockout and Knockdown Strategies

Gene knockout (KO) models, where the MOK gene is permanently inactivated, are powerful tools for determining its essential functions. MOK-deleted microglial cells have been instrumental in demonstrating the kinase's role in controlling inflammatory responses. nih.gov The creation of such cell lines or whole-animal models, typically mice, involves homologous recombination to replace or disrupt the MOK gene sequence. nih.gov

For transient or partial reduction of MOK expression, gene knockdown techniques are frequently used. This is often achieved using RNA interference (RNAi) technologies, such as short hairpin RNA (shRNA) or small interfering RNA (siRNA), which target MOK mRNA for degradation. The DEMETER database, for example, contains data on the effects of shRNA-mediated gene knockdown across numerous cancer cell lines, providing insights into a gene's role in cell viability. nih.gov These knockdown strategies offer a way to study the effects of reduced MOK function without the potential developmental compensation that can occur in full knockout models. nih.gov

Overexpression and Constitutively Active/Kinase-Dead Mutant Approaches

In contrast to reducing its expression, overexpressing MOK is a common strategy to study the consequences of its increased activity. Overexpression of MOK has been observed in various tumors, such as acute myeloid leukemia (AML), and studying this phenomenon helps to understand its role in pathology. nih.gov

To dissect the specific importance of its enzymatic activity, researchers use site-directed mutagenesis to create modified versions of MOK:

Constitutively Active Mutants: These are engineered to be permanently "on," allowing for the study of downstream signaling pathways without the need for an upstream stimulus.

Kinase-Dead (KD) Mutants: These mutants typically have a critical residue in the ATP-binding pocket or catalytic site altered, rendering the enzyme inactive. They are crucial as negative controls to confirm that an observed effect is dependent on MOK's kinase activity.

A key experimental approach involves a "rescue" experiment. For instance, researchers have expressed recombinant wild-type MOK (MOK-WT) or kinase-dead MOK (MOK-KD) in MOK-knockout cells. nih.gov The finding that only MOK-WT, but not MOK-KD, could restore the inflammatory cytokine expression demonstrated that MOK's regulatory function is dependent on its kinase activity. nih.gov

Biochemical and Cell-Based Assays

A variety of biochemical and cell-based assays are employed to probe the enzymatic activity of MOK and its interactions with other cellular components.

In Vitro Kinase Assays and Substrate Phosphorylation Analysis

In vitro kinase assays are the most direct method to measure the enzymatic activity of MOK and to identify its substrates. nih.gov The basic principle involves incubating purified, active MOK with a potential substrate protein in the presence of ATP. nih.govnih.gov The transfer of a phosphate (B84403) group from ATP to the substrate is then detected. nih.gov While traditional methods used radioactive ATP (³²P-ATP), modern non-radioactive techniques are common, including:

Phospho-specific Antibodies: If the phosphorylation site on a substrate is known, highly specific antibodies that recognize only the phosphorylated form of the protein can be used in Western blots or ELISA-based formats. researchgate.netresearchgate.net

Mass Spectrometry (MS): This powerful technique can identify novel phosphorylation sites on substrates and is often used in large-scale screens. biorxiv.org

A significant breakthrough in MOK research was the identification of Bromodomain-containing protein 4 (Brd4) as a downstream target. nih.gov Researchers used immunoprecipitation of phosphorylated proteins from cell lysates, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify proteins whose phosphorylation status changed depending on MOK activity. biorxiv.org This approach revealed that MOK regulates the phosphorylation of Brd4, linking the kinase to the control of gene transcription. nih.govbiorxiv.org

Co-Immunoprecipitation and Protein-Protein Interaction Studies

To understand how MOK functions within larger cellular networks, it is essential to identify its interaction partners. Co-immunoprecipitation (Co-IP) is a standard and powerful technique for this purpose. springernature.comnih.gov The method involves using an antibody to specifically pull down MOK from a cell lysate. Proteins that are physically bound to MOK will be pulled down as well and can be identified by Western blotting or mass spectrometry. nih.govresearchgate.net

Co-IP studies have been crucial in identifying key regulators and partners of MOK. For example, these experiments have shown that MOK specifically associates with the molecular chaperones Hsp90 and Cdc37, an interaction important for its stability and function. kinase.com Public databases like BioGRID and IntAct curate extensive lists of protein-protein interactions, showing that MOK is part of a complex interaction network within the cell. uniprot.org

Table of Research Techniques for MOK Studies

Methodology Category Specific Technique Purpose in MOK Research Key Findings/Examples
Molecular Biology Molecular Cloning & Recombinant Protein Expression Produce MOK protein for functional studies. Expression of FLAG-tagged MOK-WT and MOK-KD in mammalian cells. nih.gov
Genetic Manipulation Gene Knockout (KO) Determine the essential function of MOK in vivo. Use of MOK-deleted microglial cells to show its role in inflammation. nih.gov
Genetic Manipulation Gene Knockdown (e.g., shRNA) Transiently reduce MOK expression to study function. General strategy to assess gene function in cancer cell lines. nih.gov
Genetic Manipulation Overexpression & Mutant Analysis Investigate the effects of increased or altered MOK activity. Rescue experiments with MOK-WT vs. MOK-KD in KO cells. nih.gov
Biochemical Assays In Vitro Kinase Assay Measure enzymatic activity and identify substrates. General method using purified kinase and substrate. nih.gov
Biochemical Assays Phosphorylation Analysis (LC-MS/MS) Identify MOK-dependent phosphorylation events. Identification of Brd4 as a protein regulated by MOK. biorxiv.org
Biochemical Assays Co-Immunoprecipitation (Co-IP) Identify proteins that physically interact with MOK. MOK found to associate with chaperones Hsp90 and Cdc37. kinase.com

Cell Viability and Apoptosis Assays

The role of MAPK/MAK/MRK overlapping kinase (MOK) in fundamental cellular processes such as proliferation and programmed cell death is investigated using a variety of established and specialized assays. These methodologies are crucial for elucidating the functional consequences of MOK modulation in different cell types and under various conditions.

Standard cell viability assays are frequently employed to measure the impact of MOK activity on cell proliferation and survival. These include dye exclusion methods, such as the trypan blue assay, and metabolic assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial reductase activity as an indicator of viable cells. For instance, studies on microglial cells have utilized fluorescence-based assays to quantify dead cells and assess the impact of MOK on neuronal viability. In these experiments, conditioned media from wild-type (WT) microglial cells stimulated with lipopolysaccharide (LPS) reduced neuronal cell survival, whereas conditioned media from MOK-knockout (KO) cells stimulated with LPS had the opposite effect, suggesting MOK-mediated microglial responses can be detrimental to neurons.

To specifically investigate apoptosis, or programmed cell death, researchers utilize techniques that detect its characteristic biochemical and morphological hallmarks. One of the most common methods is flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

The involvement of caspases, a family of proteases central to the execution of apoptosis, is another key area of investigation. Assays measuring the activity of specific caspases, such as caspase-3, the final executor of apoptosis, provide direct evidence of apoptotic signaling. Research in Cristaria plicata has shown that knockdown of the MOK gene (CpMOK) led to an increase in the mRNA expression of several apoptotic genes, including caspase-1, caspase-3, caspase-7, caspase-8, and caspase-9. This suggests that a reduction in MOK can induce caspase-mediated apoptosis. Enzyme-linked immunosorbent assays (ELISAs) have been used to detect the expression levels of these caspases, as well as other apoptosis-related proteins like cytochrome C (Cyt-c) and tumor necrosis factor-α (TNF-α).

Furthermore, the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. Fluorescent staining of apoptotic cells using the TUNEL method revealed an increased number of apoptotic cells following MOK interference, reinforcing the link between MOK and the apoptotic process.

Interactive Data Table: Assays for MOK-Related Cell Viability and Apoptosis

Assay Type Specific Method Parameter Measured Application in MOK Studies Reference
Cell Viability Fluorescence-based assaysNumber of dead/viable cellsAssessing the impact of MOK-regulated microglial responses on neuronal survival.
Apoptosis Annexin V/PI Staining (Flow Cytometry)Phosphatidylserine externalization and membrane integrityQuantifying early and late apoptotic cell populations in response to MOK modulation.
Apoptosis Caspase Activity AssaysActivity of specific caspases (e.g., caspase-3, -8, -9)Determining the involvement of caspase-mediated signaling pathways in MOK-induced apoptosis.
Apoptosis ELISAProtein levels of caspases, Cytochrome C, TNF-αQuantifying changes in the expression of key apoptotic regulatory proteins following MOK knockdown.
Apoptosis TUNEL AssayDNA fragmentationVisualizing and quantifying apoptotic cells in tissues or cell cultures after MOK interference.

Transcriptomic and Proteomic Profiling in Response to MOK Modulation

To understand the downstream molecular consequences of MAPK/MAK/MRK overlapping kinase (MOK) activity, researchers employ large-scale transcriptomic and proteomic approaches. These powerful techniques provide a global view of the changes in gene expression and protein landscapes that occur when MOK function is altered, offering critical insights into the signaling pathways and cellular processes it regulates.

Transcriptomic Profiling

Transcriptomic analysis, primarily through methods like RNA-sequencing (RNA-Seq), is used to identify genes whose expression is dependent on MOK. By comparing the transcriptomes of wild-type (WT) cells with MOK-knockout (MOK-KO) cells, or by analyzing cells treated with a MOK inhibitor, scientists can pinpoint differentially expressed genes (DEGs).

For example, RNA-Seq studies in SIM-A9 microglial cells have revealed that MOK plays a significant role in the inflammatory response. When comparing MOK-KO and WT cells stimulated with lipopolysaccharide (LPS), a large number of DEGs were identified. Gene Ontology (GO) enrichment analysis of these DEGs pointed to the involvement of MOK in regulating biological processes such as the innate immune response, microglial activation, and the production of type-I interferons (IFN-α/β). Specifically, the expression of IRF7, a key master regulator of type-I IFN, was found to be suppressed in MOK-KO cells following LPS stimulation. Further analysis using tools like Ingenuity Pathway Analysis (IPA) predicted that MOK mediates the "neuroinflammation signaling pathway" in microglia, in part by influencing upstream regulators like STAT1 and IRF7.

Another transcriptomic technique, SLAM-Seq, which measures immediate changes in RNA synthesis, has been used to assess the early transcriptional effects of MOK inhibition. In microglial cells exposed to TDP-43 protein aggregates, a factor associated with neurodegenerative diseases like ALS, pretreatment with a specific MOK inhibitor dramatically altered the profile of DEGs, indicating that MOK is functionally mobilized under these stress conditions and regulates early transcriptional responses.

Proteomic Profiling

Proteomic techniques, particularly those involving mass spectrometry (MS), are essential for identifying MOK's direct substrates and downstream protein effectors. Since MOK is a serine/threonine kinase, identifying which proteins it phosphorylates is key to understanding its function.

One common strategy involves immunoprecipitation (IP) followed by liquid chromatography with tandem mass spectrometry (LC-MS/MS). In a study aimed at identifying proteins regulated by MOK, lysates from primary microglial cells were subjected to IP with anti-phospho-Ser/Thr antibodies. By comparing eluates from cells pre-treated with a MOK inhibitor to those without, researchers could identify proteins whose phosphorylation state is putatively regulated by MOK. This approach successfully identified the epigenetic reader bromodomain-containing protein 4 (Brd4) as a potential MOK-regulated protein. Further investigation revealed that MOK may act on the levels of phosphorylated Brd4 either directly through its kinase activity or indirectly.

These large-scale proteomic screens provide a list of candidate proteins that are part of the MOK signaling network. The identification of Brd4, a protein involved in controlling gene transcription by binding to acetylated histones, provided a direct link between MOK signaling and the transcriptional changes observed in RNA-Seq experiments, particularly in the context of inflammatory gene expression.

Interactive Data Table: Transcriptomic and Proteomic Findings in MOK Studies

Methodology Experimental Model Key Findings Implicated Pathways/Processes Reference
RNA-Seq MOK-KO vs. WT SIM-A9 microglia (with/without LPS)Identification of hundreds of DEGs. Suppression of IRF7 expression in MOK-KO cells.Innate immune response, Type-I IFN production, Neuroinflammation signaling (NF-κB, STAT1)
SLAM-Seq SIM-A9 microglia (TDP-43 aggregates with/without MOK inhibitor)MOK inhibition alters the early transcriptional response to TDP-43 aggregates.Stress-induced transcriptional regulation
Phosphoproteomics (IP-LC-MS/MS) Primary microglia (with/without MOK inhibitor)Identification of Bromodomain-containing protein 4 (Brd4) as a protein whose phosphorylation state is regulated by MOK.Epigenetic regulation, Inflammatory gene transcription

Cellular and Molecular Imaging Techniques for Localization and Dynamics

Understanding the subcellular location and dynamic behavior of MAPK/MAK/MRK overlapping kinase (MOK) is fundamental to deciphering its function. Cellular and molecular imaging techniques are indispensable tools for visualizing where MOK resides within the cell and how its position or interactions change in response to stimuli.

Subcellular Localization Studies

The primary method for determining the subcellular distribution of MOK is immunofluorescence microscopy. This technique uses antibodies specific to MOK, which are then detected by secondary antibodies conjugated to fluorescent dyes. By imaging these fluorescent signals, often in conjunction with dyes that mark specific organelles, researchers can map the protein's location.

Studies using this approach have revealed that MOK has a complex and varied distribution. It has been observed in the cytoplasm, the nucleus, and associated with specific organelles. For instance, in some cell lines, MOK has been shown to localize to the Golgi apparatus. In mouse renal epithelial (IMCD-3) cells, MOK has been found at the primary cilium and at the ciliary base, co-localizing with the centrosomal marker centrin-2. More recent, comprehensive mapping of the human kinome using epitope-tagged kinases expressed in HeLa cells has identified MOK as a mitochondrial kinase. This study demonstrated that ectopically expressed MOK, as well as endogenously tagged MOK, localizes to the mitochondrial intermembrane space. This mitochondrial localization was further shown to be important for regulating mitochondrial cristae dynamics and the cellular response to oxidative stress.

Confocal microscopy is a particularly powerful tool for these localization studies as it provides high-resolution optical sections, eliminating out-of-focus light and allowing for precise co-localization analysis with markers for different cellular compartments. For example, confocal immunofluorescence analysis was used to show a significant reduction of phosphorylated Brd4 (pBrd4) in the nucleus of MOK-knockout microglial cells compared to wild-type cells after stimulation with LPS, visually confirming that MOK regulates nuclear pBrd4 levels under inflammatory conditions.

Live-Cell Imaging and Dynamics

While immunofluorescence on fixed cells provides a static snapshot, live-cell imaging techniques are employed to study the dynamics of MOK in real-time. This is often achieved by expressing MOK fused to a fluorescent protein, such as Green Fluorescent Protein (GFP).

By transfecting cells with plasmids encoding constructs like GFP-MOK, researchers can track the movement and potential translocation of the kinase between different cellular compartments in response to various treatments or signals. For instance, the localization of GFP-MOK to the primary cilium was observed in live, serum-starved IMCD-3 cells.

More advanced fluorescence fluctuation spectroscopy (FFS) methods, like Fluorescence Correlation Spectroscopy (FCS) and Fluorescence Cross-Correlation Spectroscopy (FCCS), can provide quantitative data on protein concentration, diffusion dynamics, and binding interactions within living cells. While not yet extensively reported for MOK specifically, these methods are used to study other MAP kinases, detailing their cytosolic dynamics and interactions with scaffold proteins and other kinases in response to stimuli. Similarly, kinase translocation reporters (KTRs), which change their subcellular localization based on their phosphorylation state, are powerful tools for monitoring the dynamic activity of kinases in single living cells. These biosensors could be adapted to create a MOK-specific KTR to visualize its activity dynamics in real-time.

Interactive Data Table: Imaging Techniques for MOK Studies

Technique Method Information Gained Key Findings for MOK Reference
Fixed-Cell Imaging Immunofluorescence / Confocal MicroscopySubcellular localization at a specific time point.MOK localizes to the cytoplasm, nucleus, Golgi, primary cilium, and mitochondria depending on the cell type.
Fixed-Cell Imaging Co-localization with Organelle MarkersPrecise location within subcellular structures.Co-localization with centrosomal markers at the ciliary base; confirmed mitochondrial localization.
Live-Cell Imaging Fluorescent Protein Tagging (e.g., GFP-MOK)Real-time tracking of protein movement and translocation.Demonstrated localization to the primary cilium in living renal epithelial cells.
Live-Cell Imaging Kinase Translocation Reporters (KTRs)Dynamic measurement of kinase activity in single cells.A potential future application for monitoring MOK activity dynamics.
Advanced Microscopy Fluorescence Fluctuation Spectroscopy (FCS/FCCS)Quantitative data on protein concentration, diffusion, and binding kinetics in vivo.A potential future application for quantifying MOK interactions and dynamics.

Pharmacological Modulation of MOK Activity in Preclinical Models

The investigation of MAPK/MAK/MRK overlapping kinase (MOK) function and its potential as a therapeutic target relies heavily on the use of specific pharmacological modulators in preclinical models. These models, which include cultured cell lines and various animal models of disease, are essential for understanding the physiological and pathological roles of MOK in a complex biological system.

The primary pharmacological tools used in MOK research are small-molecule inhibitors that can block its kinase activity. A notable example is a highly specific MOK inhibitor, referred to in studies as Compound 13 (or C13), which was designed based on the unique structural feature of a cysteine gatekeeper in MOK's active site. This specificity allows researchers to probe MOK-dependent functions with a higher degree of confidence.

In cellular models, these inhibitors are used to dissect the signaling pathways regulated by MOK. For instance, in microglial cell lines, treatment with the MOK inhibitor C13 was shown to alter the transcriptional response to inflammatory stimuli like lipopolysaccharide (LPS) and to pathogenic protein aggregates like TDP-43. These studies demonstrated that MOK's kinase activity is crucial for mediating inflammatory and type-I interferon responses in these immune cells of the central nervous system. Furthermore, by using MOK inhibitors in co-culture systems, researchers have shown that inhibiting MOK in microglia can protect neurons from neurotoxic effects, highlighting a potential therapeutic application.

The evaluation of MOK inhibitors has been extended to in vivo animal models, particularly in the context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). Studies have shown that MOK levels are elevated in the spinal cords of ALS patients and in corresponding mouse models, such as the SOD1^G93A and Prp-TDP43^A315T mice.

In a significant preclinical study, the specific MOK inhibitor C13 was administered to SOD1^G93A mice, a well-established animal model for ALS. The treatment was found to modify the course of the disease. Specifically, the administration of the MOK inhibitor led to a suppression of microglial activation in the spinal cord. At the molecular level, the inhibitor was able to modulate the levels of phospho-Brd4, a downstream effector of MOK, within the central nervous system of the treated animals. These findings in a relevant animal model provide a strong rationale for the pathophysiological role of MOK in ALS and suggest that its pharmacological inhibition could be a viable therapeutic strategy.

Interactive Data Table: Preclinical Pharmacological Modulation of MOK

Model System Pharmacological Agent Biological Context Key Observed Effects Reference
SIM-A9 Microglial Cells MOK Inhibitor (C13)Inflammation (LPS stimulation)Altered transcriptional profiles; inhibition of NF-κB and STAT3 pathways.
Primary Microglial Cells MOK Inhibitor (C13)Neuroinflammation (TDP-43 aggregates)Counter-regulation of TDP-43-induced gene expression; reduced phosphorylation of Brd4.
SOD1^G93A Mouse Model MOK Inhibitor (C13)Amyotrophic Lateral Sclerosis (ALS)Suppressed microglial activation; modulated phospho-Brd4 levels in the CNS; modified disease course.
Prp-TDP43^A315T Mouse Model (Not specified inhibitor)Amyotrophic Lateral Sclerosis / FTLDUsed to confirm elevated MOK levels in a second ALS-relevant animal model.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for quantifying MOK expression in human peripheral blood mononuclear cells (PBMCs)?

  • Methodology : Use TRIZOL™-chloroform RNA extraction followed by reverse transcription and TaqMan® qPCR assays (e.g., Hs00179504_m1 for MOK1) normalized to housekeeping genes like beta-actin. Validate RNA integrity via agarose gel electrophoresis and UV analysis . For protein-level analysis, employ ELISA kits validated for sensitivity and specificity (e.g., Invitrogen’s Human RAGE ELISA Kit) with strict quality controls .

Q. How does MOK regulate inflammatory responses in microglia, and what models are used to study this?

  • Methodology : Utilize ALS cell models or primary microglial cultures treated with TDP-43 aggregates to study MOK’s role in NLRP3/caspase-1 inflammasome activation. Measure IL-1β and IL-18 secretion via ELISA and confirm MOK phosphorylation status using immunoblotting. CRISPR/Cas9 knockdown of MOK can further validate its regulatory role in type-I interferon pathways .

Q. What are the standard protocols for analyzing MOK’s association with metabolic parameters in clinical cohorts?

  • Methodology : Perform Spearman correlation analysis to link MOK mRNA levels (normalized to housekeeping genes) with clinical data (e.g., triglycerides, HDL-C). Use multivariate logistic regression to adjust for covariates like age, sex, and CRP levels. Overweight subgroups should be stratified using BMI percentiles to assess mTOR and MOK co-regulation .

Advanced Research Questions

Q. How can contradictory findings regarding MOK’s role in cancer versus neurodegenerative diseases be resolved?

  • Methodology : Conduct tissue-specific knockout studies to differentiate MOK’s oncogenic (e.g., renal carcinoma) versus neuroprotective functions. For example, in renal cancer models, analyze MOK promoter methylation and autologous T-cell responses. In neurodegenerative models, focus on MOK’s interaction with Brd4 and its impact on microglial inflammation .

Q. What strategies are effective for identifying MOK’s physiological substrates in cAMP/mTORC1 signaling pathways?

  • Methodology : Use phosphoproteomics (e.g., LC-MS/MS) on MOK-overexpressing cell lines treated with cAMP analogs or mTOR inhibitors. Combine with co-immunoprecipitation (Co-IP) to identify binding partners like Hsp90 or Cdc36. Functional validation via kinase-dead mutants can confirm substrate specificity .

Q. How does MOK downregulation in T1DM PBMCs contribute to peripheral insulin resistance?

  • Methodology : Isolate PBMCs from T1DM patients and perform RNA-seq to identify MOK-associated pathways (e.g., autophagy, lipolysis). Use siRNA-mediated MOK silencing in adipocyte cultures to measure mTORC1 activity and insulin receptor phosphorylation. Correlate findings with clinical insulin resistance markers (e.g., HOMA-IR) .

Q. What multi-omics approaches are suitable for exploring MOK’s role in RNA editing during melanoma relapse?

  • Methodology : Integrate whole-exome sequencing (WES) with RNA editing analysis (e.g., REDIportal) to detect hyperedited loci (e.g., MOK, DZIP3) in relapsed melanoma samples. Validate editing sites via Sanger sequencing and assess functional impacts using luciferase reporter assays .

Data Contradiction and Validation

Q. How can researchers address discrepancies in MOK’s reported pro-inflammatory versus anti-inflammatory roles?

  • Methodology : Perform meta-analysis of transcriptomic datasets (e.g., GEO, ArrayExpress) to identify context-dependent MOK interactions (e.g., Brd4 in microglia vs. STAT3 in T cells). Validate using conditional knockout models in disease-specific microenvironments (e.g., ALS vs. T1DM) .

Q. What validation steps are critical when linking MOK to mTOR signaling in PBMCs?

  • Methodology : Confirm mTOR pathway activity via phospho-S6K1 immunoblotting in PBMC lysates. Use dual-luciferase assays with mTOR-responsive promoters (e.g., 4E-BP1) in MOK-silenced cells. Cross-validate findings with clinical cohorts using machine learning models to predict MOK/mTOR interaction networks .

Tables of Key Findings

Study Focus Key Result Method Reference
MOK in T1DM PBMCsDownregulated MOK1 mRNA correlates with age, triglycerides, and mTOR levelsqPCR, Spearman correlation
MOK in ALS microgliaMOK inhibition increases NLRP3 inflammasome activity and IL-18 secretionCRISPR knockdown, ELISA
MOK in melanoma RNA editingHyperediting of MOK in relapsed tumors during targeted therapyWES, RNA editing analysis
MOK-mTOR interactionCo-downregulation in overweight T1DM patients with elevated cardiovascular risk factorsMultivariate regression

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